Erbiumtribromid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of erbium tribromide involves high-temperature processes, as indicated by the studies on its molecular and ionic sublimation. Butman et al. (2009) explored the molecular and ionic composition of vapor over erbium tribromide, determining the partial pressures of ErBr3 and Er2Br6 molecules and calculating the enthalpies and activation energies of sublimation for ErBr3 crystals (Butman et al., 2009).

Molecular Structure Analysis

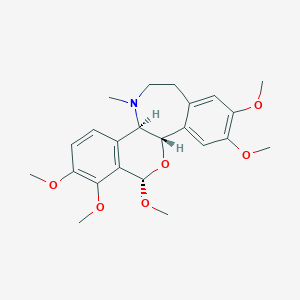

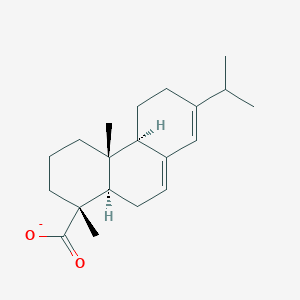

Zakharov et al. (2001) provided detailed structural investigation of molecules in the vapor over erbium tribromide using gas-phase electron diffraction and mass spectrometry, determining the bond lengths and valence angles that hint at a planar or near-planar equilibrium structure for the monomeric molecule (Zakharov et al., 2001).

Chemical Reactions and Properties

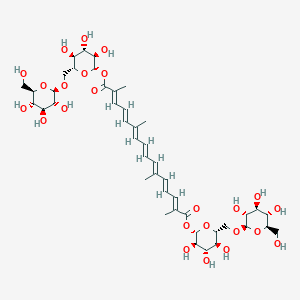

Ibrahim et al. (2020) synthesized a dinuclear erbium(III)-containing monolacunary Dawson-type tungstophosphate, showcasing the versatility of erbium tribromide in forming complex structures with potential applications in electrochemistry, photoluminescence, and magnetism (Ibrahim et al., 2020).

Physical Properties Analysis

The physical properties of erbium tribromide, such as its sublimation energies and vapor pressures, have been detailed by Butman et al. (2009), providing essential data for understanding its behavior under different thermal conditions (Butman et al., 2009).

Chemical Properties Analysis

The chemical properties of erbium tribromide, including its reactivity and interactions with various ligands, have been explored in the context of synthesizing complex structures. For instance, Ibrahim et al. (2020) studied the electrochemical, electrocatalytic, photoluminescence, and magnetic properties of a dinuclear erbium(III) substituted sandwich-type structure, indicating the potential for erbium tribromide in advanced materials science (Ibrahim et al., 2020).

Wissenschaftliche Forschungsanwendungen

Miniaturisierung eines Lasers auf einem photonischen Chip

Wissenschaftler haben erfolgreich einen leistungsstarken, erbium-basierten Faserlaser auf einem photonischen Chip aus Siliziumnitrid miniaturisiert . Erbium-basierte Faserlaser sind besonders interessant, da sie alle Anforderungen für die Aufrechterhaltung der hohen Kohärenz und Stabilität eines Lasers erfüllen . Die Forscher entwickelten ihren Chip-basierten Erbium-Laser mithilfe eines hochmodernen Fertigungsprozesses . Sie begannen mit dem Bau eines einen Meter langen, chip-basierten optischen Resonators, der auf einem photonischen integrierten Schaltkreis aus Siliziumnitrid mit sehr geringen Verlusten basiert . Das Team implantierte dann den Schaltkreis mit hochkonzentrierten Erbiumionen, um selektiv das aktive Verstärkungsmedium zu erzeugen, das für die Laseremission erforderlich ist .

Faserlaser

Faserlaser verwenden eine optische Faser, die mit Seltenerdelementen (Erbium, Ytterbium, Neodym usw.) dotiert ist, als Quelle für die optische Verstärkung<a aria-label="1: " data-citationid="aafcc4d

Safety and Hazards

Erbium tribromide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

tribromoerbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Er/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTUDAKVGXUNIM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Er](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Er | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065525 | |

| Record name | Erbium bromide (ErBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13536-73-7 | |

| Record name | Erbium bromide (ErBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13536-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erbium bromide (ErBr3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013536737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium bromide (ErBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erbium bromide (ErBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the structure of erbium tribromide in the gas phase?

A: Research using gas-phase electron diffraction and mass spectrometry at 1095 K revealed that erbium tribromide exists predominantly as a monomer (ErBr3) with a small percentage (2.5%) existing as a dimer (Er2Br6) []. The ErBr3 monomer exhibits a planar or near-planar structure with an average erbium-bromine bond length (rg(Er–Br)) of 258.2(6) pm and a valence angle (∠g(Br–Er–Br)) of 116.0(14)° [].

Q2: How does the structure of erbium tribromide change at high temperatures?

A: At high temperatures, erbium tribromide undergoes sublimation. While the provided research focuses on the gaseous state at 1095 K [], another study investigates both molecular and ionic sublimation processes of erbium tribromide []. This suggests that temperature influences not only the physical state but also potentially the ionic character of the compound.

Q3: What spectroscopic data is available for erbium tribromide?

A: Although the provided articles focus on structural characterization, one study mentions the "Energy Levels on Hexagonal Erbium-Tribromide" []. This suggests that spectroscopic investigations, potentially involving techniques like UV-Vis or fluorescence spectroscopy, have been conducted on this compound, particularly focusing on its electronic structure and energy level transitions in a solid, hexagonal form.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.